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Compound Name: 5-Bromo-2-methylpyridin-3-amine

Cat. No.: B1289001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-methylpyridin-3-amine is a versatile heterocyclic building block that holds

significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive

bromine atom, a nucleophilic amino group, and a methyl group on a pyridine scaffold, offers

multiple avenues for synthetic diversification. The bromine atom is particularly amenable to

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-

Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino

substituents. This allows for the systematic exploration of chemical space to develop novel

therapeutic agents.

This document provides detailed application notes and experimental protocols for utilizing 5-
Bromo-2-methylpyridin-3-amine in the synthesis of bioactive molecules. While direct

applications in kinase inhibition are more prominently reported for its structural isomers, this

building block has demonstrated utility in the development of agents with other valuable

biological activities.

Application 1: Synthesis of Novel Pyridine
Derivatives with Anti-Thrombolytic and Biofilm
Inhibition Activity
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Derivatives of 5-Bromo-2-methylpyridin-3-amine have been synthesized and shown to

possess promising anti-thrombolytic and biofilm-inhibiting properties. The synthetic strategy

often involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl

moieties at the 5-position of the pyridine ring.

Quantitative Data
The following tables summarize the biological activities of representative compounds

synthesized from 5-Bromo-2-methylpyridin-3-amine.

Table 1: Anti-Thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives

Compound ID Aryl Substituent % Clot Lysis

2a 4-methylphenyl 15.2 ± 0.8

2b 3,5-dimethylphenyl 18.9 ± 1.1

2c 4-methoxyphenyl 12.5 ± 0.7

2d 4-iodophenyl 16.8 ± 0.9

2e 4-chlorophenyl 14.3 ± 0.6

4b N-acetyl, 3,5-dimethylphenyl 41.32

Streptokinase (Positive

Control)
- 75.3 ± 1.5

Water (Negative Control) - 5.6 ± 0.3

Table 2: Biofilm Inhibition Activity against Escherichia coli
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Compound ID Aryl Substituent % Biofilm Inhibition

2a 4-methylphenyl 75.6 ± 2.1

2b 3,5-dimethylphenyl 81.2 ± 2.5

2c 4-methoxyphenyl 78.9 ± 2.3

2f 4-nitrophenyl 91.95

4f N-acetyl, 4-nitrophenyl 87.36

Rifampicin (Positive Control) - 95.8 ± 3.2

Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling Reaction

In a Schlenk flask, combine 5-Bromo-2-methylpyridin-3-amine (1.0 eq), the desired

arylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium

phosphate (2.2 eq).

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).

Stir the reaction mixture at 85-95 °C for 15-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter.

Dilute the filtrate with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 2: Anti-Thrombolytic Activity Assay
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Draw 5 mL of venous blood from healthy human volunteers and transfer to pre-weighed

sterile microcentrifuge tubes.

Incubate at 37 °C for 45 minutes to allow for clot formation.

Remove the serum carefully without disturbing the clot.

Weigh the tubes to determine the clot weight.

Add 100 µL of the test compound solution (1 mg/mL in DMSO) to each tube.

Use streptokinase as a positive control and water as a negative control.

Incubate the tubes at 37 °C for 90 minutes.

After incubation, remove the lysed fluid.

Weigh the tubes again to determine the remaining clot weight.

Calculate the percentage of clot lysis.

Protocol 3: Biofilm Inhibition Assay

Grow E. coli in tryptic soy broth (TSB) overnight at 37 °C.

Dilute the overnight culture 1:100 in fresh TSB.

In a 96-well microtiter plate, add 190 µL of the diluted bacterial culture and 10 µL of the test

compound solution (final concentration to be optimized).

Use rifampicin as a positive control and DMSO as a negative control.

Incubate the plate at 37 °C for 24 hours.

After incubation, discard the culture medium and wash the wells with phosphate-buffered

saline (PBS).

Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
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Wash the wells with water to remove excess stain and air dry.

Solubilize the stained biofilm with 200 µL of 33% glacial acetic acid.

Measure the absorbance at 630 nm using a microplate reader.

Calculate the percentage of biofilm inhibition.

Experimental Workflow
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Caption: Workflow for Synthesis and Biological Evaluation of 5-Aryl-2-methylpyridin-3-amine

Derivatives.
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Application 2: A Scaffold for Kinase Inhibitor
Development (Comparative Data)
While 5-Bromo-2-methylpyridin-3-amine itself is a valuable building block, its structural

isomers, such as 2-Bromo-5-methylpyridin-4-amine, are more frequently reported in the

literature for the synthesis of potent kinase inhibitors. The aminopyridine core is a well-

established scaffold that can interact with the hinge region of the kinase ATP-binding site. The

bromine atom serves as a convenient handle for introducing various substituents via cross-

coupling reactions to modulate potency and selectivity.

Signaling Pathway Context: p38 MAP Kinase and ALK
Derivatives of aminobromopyridines have been successfully employed to target key signaling

pathways implicated in cancer and inflammatory diseases, such as the p38 MAP kinase and

Anaplastic Lymphoma Kinase (ALK) pathways.

p38 MAP Kinase Signaling Pathway

Cellular Stress / Cytokines MKK3/6 p38 MAP Kinase Downstream Effectors
(e.g., MK2, ATF2) Inflammation / Apoptosis
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Inhibitor
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Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.
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Caption: Inhibition of the ALK Signaling Pathway.

Quantitative Data for Isomeric Derivatives
The following table presents the inhibitory activity of representative kinase inhibitors

synthesized from a structural isomer, 2-Bromo-5-methylpyridin-4-amine. This data is provided

for comparative purposes to guide researchers in designing novel inhibitors based on the

aminobromopyridine scaffold.

Table 3: Kinase Inhibitory Activity of Derivatives of 2-Bromo-5-methylpyridin-4-amine

Compound ID Target Kinase IC50 (nM)

1a ALK 18

1b ALK 35

2a p38α 120

2b p38α 250

Experimental Protocols (Adapted for
Aminobromopyridine Scaffolds)
Protocol 4: General Procedure for Synthesis of a Pyridinylimidazole-based p38 MAP Kinase

Inhibitor

Step 1: Synthesis of 4-(4-fluorophenyl)-1H-imidazole.

Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium

hydroxide (2.0 eq) in methanol.

Stir the mixture at room temperature for 24 hours.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography to yield 4-(4-fluorophenyl)-1H-imidazole.
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Step 2: Suzuki-Miyaura Coupling.

To a reaction vessel, add the aminobromopyridine scaffold (e.g., 2-amino-5-bromo-4-

methylpyridine, 1.0 eq), 4-(4-fluorophenyl)-1H-imidazole (1.2 eq), potassium carbonate

(2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

Add a mixture of 1,4-dioxane and water (4:1) as the solvent.

Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate

To cite this document: BenchChem. [Application Notes and Protocols: 5-Bromo-2-
methylpyridin-3-amine in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1289001#using-5-bromo-2-methylpyridin-3-
amine-as-a-building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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